N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide
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Overview
Description
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are carried out to introduce the 7-chloro and 4-methoxy groups on the benzothiazole ring.
Attachment of the Benzohydrazide Moiety: The benzohydrazide moiety is introduced through a condensation reaction between the benzothiazole derivative and a suitable hydrazide.
Sulfonylation with Morpholine: The final step involves the sulfonylation of the benzohydrazide derivative with 2,6-dimethylmorpholine under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA may yield a sulfone derivative, while reduction with NaBH4 may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that play a role in disease pathways.
Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonyl Hydrazides: Compounds with similar sulfonyl hydrazide moieties but different aromatic rings.
Uniqueness
N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O5S2/c1-12-10-26(11-13(2)31-12)33(28,29)15-6-4-14(5-7-15)20(27)24-25-21-23-18-17(30-3)9-8-16(22)19(18)32-21/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFPMZIJWPUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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